3-(Nitroamino)benzoic acid

Description

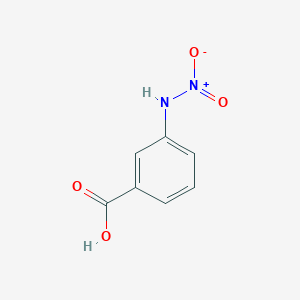

Structure

3D Structure

Properties

IUPAC Name |

3-nitramidobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-7(11)5-2-1-3-6(4-5)8-9(12)13/h1-4,8H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGKHKYSSQJGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547254 | |

| Record name | 3-(Nitroamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61734-83-6 | |

| Record name | 3-(Nitroamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitroamino Benzoic Acid and Analogues

Strategies for the Formation of the Nitroamino Moiety on Benzoic Acid Scaffolds

The construction of the nitroamino group on a benzoic acid framework can be approached through several distinct strategies. These include the careful nitration of an amino-substituted benzoic acid, the amination of a nitro-substituted benzoic acid followed by N-nitration, or, theoretically, the direct introduction of the nitroamino group.

Regio- and Chemoselective Nitration Approaches for Amino-Substituted Benzoic Acids

The synthesis of 3-(nitroamino)benzoic acid can be envisioned to start from 3-aminobenzoic acid. The key step in this approach is the N-nitration of the amino group, rather than the more common C-nitration of the aromatic ring. Standard procedures for N-nitration of anilines can be adapted for this purpose. Typically, this involves the use of a nitrating agent such as nitric acid in the presence of a dehydrating agent like sulfuric acid, under carefully controlled temperature conditions to favor the formation of the N-nitro product over ring nitration.

It is important to distinguish this pathway from the electrophilic aromatic substitution (nitration) of 3-aminobenzoic acid on the benzene (B151609) ring. In the latter case, the directing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups would come into play. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. rsc.org Conversely, the carboxylic acid group is a deactivating group and a meta-director. britannica.com The interplay of these two groups would lead to a mixture of isomeric aminonitrobenzoic acids, which are structurally distinct from the target compound, this compound.

Amination Strategies for Nitro-Substituted Benzoic Acids

An alternative conceptual approach begins with a nitro-substituted benzoic acid. The most logical precursor for this compound, following this strategy, would be 3-aminobenzoic acid, which itself is commonly synthesized from 3-nitrobenzoic acid. The synthesis of 3-aminobenzoic acid is achieved through the reduction of the nitro group of 3-nitrobenzoic acid. wikipedia.org This reduction can be carried out using various methods, including catalytic hydrogenation or treatment with metals such as tin, zinc, or iron in an acidic medium. csbsju.eduyoutube.com Once 3-aminobenzoic acid is obtained, the subsequent N-nitration as described in the previous section would yield the final product.

In a broader context of amination strategies on nitro-benzoic acid scaffolds, the synthesis of diaminobenzoic acids from dinitrobenzoic acids has been reported. For instance, 3,5-diaminobenzoic acid can be prepared by the reduction of 3,5-dinitrobenzoic acid using hydrogen gas with a catalyst such as Raney nickel or palladium on carbon. google.com

Direct Introduction of the Nitroamino Group

The direct introduction of a nitroamino group onto an unactivated C-H bond of a benzene ring in a single step is not a conventional or widely reported transformation in synthetic organic chemistry. The formation of the C-N bond followed by N-nitration is the more established and plausible route. While methods for direct C-H amination of benzoic acids have been developed, these typically introduce an amino or a substituted amino group, not a nitroamino functionality directly. researchgate.net

Approaches for Derivatization and Structural Modification of this compound

The chemical structure of this compound offers two primary sites for derivatization and structural modification: the carboxylic acid functionality and the aromatic ring.

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is expected to undergo the typical reactions of aromatic carboxylic acids. ualberta.cayoutube.com These transformations allow for the synthesis of a variety of derivatives.

Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) would yield the corresponding esters. msu.edu Alternatively, methyl esters can be prepared using diazomethane. msu.edu

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid into the more reactive 3-(nitroamino)benzoyl chloride. libretexts.org This acid chloride can then serve as a versatile intermediate.

Amide Formation: The acid chloride can be reacted with primary or secondary amines to form amides. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can also yield amides. libretexts.org

Reduction: The carboxylic acid can be reduced to a primary alcohol, 3-(nitroamino)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu

Substitutions on the Aromatic Ring

Further electrophilic aromatic substitution on the ring of this compound is expected to be challenging. The presence of two electron-withdrawing groups, the carboxylic acid and the nitroamino group, deactivates the aromatic ring towards attack by electrophiles. wikipedia.orgmsu.edu

The carboxylic acid group is a known meta-director. britannica.com The nitroamino group (-NHNO₂) is also anticipated to be a strong deactivating and meta-directing group due to the powerful electron-withdrawing nature of the nitro group attached to the nitrogen, which reduces the electron-donating ability of the nitrogen's lone pair to the ring. The electron-withdrawing strength of a nitro group is greater than that of a carboxylic acid group. vedantu.com Therefore, any subsequent electrophilic substitution would be difficult and would be expected to occur at the position meta to both existing groups, which is the 5-position.

Synthesis of Polyfunctionalized this compound Derivatives

The synthesis of polyfunctionalized derivatives of this compound is a nuanced area of organic chemistry that typically involves the strategic modification of a pre-existing benzoic acid core. The direct synthesis of such compounds is not commonly reported; instead, a likely synthetic route would involve the nitration of a protected 3-aminobenzoic acid derivative. This approach is necessary to control the regioselectivity of the nitration and to prevent the oxidation of the amino group.

One potential pathway begins with 3-aminobenzoic acid, which can be protected, for example, through acetylation to form 3-acetamidobenzoic acid. This protected intermediate can then undergo nitration. The reaction of 4-(2-acetaminoethyl)-benzoic acid with nitrating acid, for instance, yields 4-(2-acetaminoethyl)-3-nitro-benzoic acid, demonstrating the feasibility of introducing a nitro group ortho to a protected amino substituent on a benzoic acid ring. Subsequent deprotection of the amino group would be required to yield the 3-amino-nitrobenzoic acid derivative, which could then potentially be converted to the corresponding nitroamino compound, although specific methodologies for this final step are not extensively detailed in the available literature.

The synthesis of other functionalized benzoic acid derivatives often employs standard aromatic substitution reactions. For example, diazotization of N-benzylidene anthranilic acids can lead to the formation of N-[alpha-(phenylazo) benzylidene] anthranilic acids or N-benzylidene-5-(phenylazo) anthranilic acids depending on the pH. These azo compounds can then be further modified to introduce additional functional groups.

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the development of advanced techniques that offer improvements in terms of efficiency, safety, and environmental impact over traditional methods. These techniques are applicable to the synthesis of precursors and analogues of this compound.

Catalytic Hydrogenation Methods for Related Amino Compounds

Catalytic hydrogenation is a crucial method for the synthesis of aminobenzoic acids, which are key precursors for this compound. This process typically involves the reduction of a nitrobenzoic acid in the presence of a metal catalyst and a hydrogen source.

The hydrogenation of nitrobenzoic acids to their corresponding aminobenzoic acids can be effectively carried out using a variety of catalysts and reaction conditions. For example, 4-nitrobenzoic acid can be reduced to 4-aminobenzoic acid using a 5% Palladium on carbon (Pd/C) catalyst. The reaction is typically performed in an aqueous solution where the nitrobenzoic acid is first converted to its sodium salt using an alkali like sodium hydroxide. The hydrogenation is then carried out under hydrogen pressure at elevated temperatures. This method has been shown to produce high yields and purity of the resulting aminobenzoic acid.

Continuous flow hydrogenation has also been explored as a greener and more efficient alternative to batch processing for the reduction of aromatic nitro compounds. This technique can offer better control over reaction parameters and may reduce the formation of genotoxic intermediates.

The choice of catalyst can influence the selectivity of the hydrogenation. For instance, in the hydrogenation of benzoic acid, a 5% Ru/C catalyst can hydrogenate both the aromatic ring and the carboxylic group, whereas a Pd/C catalyst selectively hydrogenates only the aromatic ring.

Below is a table summarizing various conditions for the catalytic hydrogenation of nitrobenzoic acids:

| Starting Material | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Product | Yield (%) | Purity (%) |

| 4-Nitrobenzoic Acid | 5% Pd/C | Water | 1-2 | 60-70 | 4-Aminobenzoic Acid | >95 | >99 |

| 3-Nitro-2-methylbenzoic Acid | 6504K nickel | Pure water | 2.0 | 125 | 3-Amino-2-methylbenzoic Acid | >95 | - |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technology can be applied to various steps in the synthesis of this compound and its analogues, including nitration and the formation of benzoic acid derivatives.

The following table provides examples of microwave-assisted reactions relevant to the synthesis of benzoic acid derivatives:

| Reaction | Reactants | Reagents/Catalyst | Microwave Power (W) | Time (min) | Product | Yield (%) |

| Nitration | 4-Hydroxyacetophenone | Calcium nitrate (B79036), Acetic acid | 1-32 | 1 | 4-Hydroxy-3-nitroacetophenone | High |

| Hydrolysis | Benzanilide | Sulfuric acid | 225 | 10 | Benzoic Acid | - |

| Nitration | 4-Aminobenzoic acid derivative | AcONO2 | High grade | 3 | 3-Nitro-4-acetamidobenzoic acid | 85.3 |

Environmentally Benign Synthetic Protocols

The development of environmentally benign or "green" synthetic methods is a major focus in modern chemistry, aiming to reduce the use and generation of hazardous substances. For the synthesis of compounds like this compound, this often involves finding alternatives to traditional nitration methods, which typically use a mixture of concentrated nitric and sulfuric acids, a process that is effective but generates significant acid waste.

One green approach to nitration involves the use of solid-supported reagents. For example, inorganic nitrates such as bismuth nitrate, cerium ammonium (B1175870) nitrate, sodium nitrite, and potassium nitrate adsorbed on silica (B1680970) gel can be used as effective nitrating agents for aromatic compounds. This method avoids the use of excess strong acids, and the solid support can often be filtered off and potentially recycled, simplifying purification and reducing waste.

Photochemical nitration offers another green alternative. Aromatic compounds like phenol (B47542) and salicylic (B10762653) acid can be nitrated in the presence of UV radiation. This method can proceed under milder conditions than traditional nitration and avoids the use of strong acids.

Furthermore, modifications to traditional mixed-acid nitration have been developed to improve their environmental footprint. A method utilizing a H2SO4-HNO3-H3PO4 system allows for the direct filtration of the nitrated product, avoiding the large volume of wastewater generated by quenching the reaction mixture in ice water. This also allows for the potential reuse of the mother liquor, reducing both cost and pollution.

These green chemistry approaches offer promising avenues for the synthesis of this compound and its derivatives in a more sustainable manner.

Spectroscopic and Crystallographic Elucidation of 3 Nitroamino Benzoic Acid Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-(nitroamino)benzoic acid, a combination of one- and two-dimensional NMR methods, as well as solid-state NMR, would be instrumental in providing a comprehensive structural picture.

While specific experimental NMR data for this compound is not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituent groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the acidic proton of the carboxyl group, and the proton of the nitroamino group. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The electron-withdrawing nature of both the carboxyl and nitroamino groups would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and participation in hydrogen bonding. The proton on the nitroamino group (-NHNO₂) would also be expected to have a distinct chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The spectrum would show signals for the carboxyl carbon, the aromatic carbons, and potentially the carbon attached to the nitroamino group. The carboxyl carbon is expected to resonate in the range of 165-185 ppm. The aromatic carbons would show a range of chemical shifts influenced by the electron-withdrawing effects of the substituents. The carbon atom attached to the nitroamino group would also have a characteristic chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Carboxyl H | ¹H | > 10 | Broad singlet, solvent dependent |

| Aromatic H | ¹H | 7.5 - 8.5 | Complex multiplets |

| Nitroamino H | ¹H | Variable | Dependent on solvent and hydrogen bonding |

| Carboxyl C | ¹³C | 165 - 185 | |

| Aromatic C | ¹³C | 120 - 150 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, aiding in the assignment of their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the correlation between each proton and the carbon atom to which it is directly attached. This would be crucial for assigning the signals of the aromatic CH groups.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to investigate the presence of different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound. By analyzing the chemical shifts and line shapes in the solid-state ¹³C NMR spectrum, it is possible to identify and characterize different polymorphic forms, as each form would likely have a unique set of NMR signals due to differences in the local chemical environment and crystal packing.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the nitroamino and carboxyl functional groups.

Carboxyl Group (-COOH): The carboxyl group exhibits several characteristic vibrational modes. A very broad O-H stretching band is expected in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration gives rise to an intense, sharp peak, usually found between 1680 and 1720 cm⁻¹. The C-O stretching and O-H bending vibrations would also be observable in the fingerprint region of the spectrum.

Nitroamino Group (-NHNO₂): The nitroamino group also has characteristic vibrational frequencies. Asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear in the regions of 1500-1600 cm⁻¹ and 1250-1350 cm⁻¹, respectively. The N-H stretching vibration would be observed in the region of 3200-3400 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Carboxyl (-COOH) | O-H stretch | 2500-3300 (broad) | IR |

| Carboxyl (-COOH) | C=O stretch | 1680-1720 (strong, sharp) | IR, Raman |

| Nitroamino (-NHNO₂) | N-H stretch | 3200-3400 | IR |

| Nitroamino (-NHNO₂) | NO₂ asymmetric stretch | 1500-1600 | IR, Raman |

| Nitroamino (-NHNO₂) | NO₂ symmetric stretch | 1250-1350 | IR, Raman |

Hydrogen bonding plays a crucial role in determining the structure and properties of this compound. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible. The presence of both a hydrogen bond donor (the -COOH and -NHNO₂ groups) and acceptors (the oxygen atoms of the carboxyl and nitroamino groups) facilitates the formation of a complex hydrogen-bonding network.

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the stretching vibrations of the donor group (e.g., O-H and N-H). By carefully analyzing the positions and shapes of these bands in the IR and Raman spectra, it is possible to infer the nature and strength of the hydrogen bonding interactions within the crystal lattice. For instance, the broadness of the O-H stretch in the IR spectrum is a strong indicator of intermolecular hydrogen bonding forming carboxylic acid dimers.

Hyphenated Spectroscopic and Chromatographic Techniques for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection provided by tandem mass spectrometry. This method is exceptionally well-suited for the analysis of non-volatile and thermally sensitive molecules like this compound.

The analysis begins with the injection of the sample into an HPLC system. Due to its polar carboxylic acid group, this compound is amenable to reversed-phase chromatography, where a polar mobile phase and a non-polar stationary phase are used. The retention of the molecule can be controlled by adjusting the pH of the mobile phase; maintaining a pH below the pKa of the carboxylic acid will suppress its ionization and increase retention time.

Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). Given the presence of the acidic carboxylic acid proton, analysis in negative ion mode is highly effective. In this mode, the molecule is expected to deprotonate, forming the precursor ion [M-H]⁻. For this compound (C7H6N2O4, molecular weight 182.13 g/mol ), this would correspond to an ion at a mass-to-charge ratio (m/z) of approximately 181.03.

This precursor ion is then isolated and subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer. The resulting fragment ions provide structural information. The fragmentation pattern is crucial for confirming the identity of the compound. Advanced analytical techniques like LC-MS/MS enable precise detection of compounds at low levels, which is critical for pharmaceutical safety and compliance. chromatographyonline.com For trace level analysis of nitroaromatic compounds that lack ionization efficiency, a methodology involving chemical derivatization to reduce the nitroaromatic compounds to corresponding ionizable aromatic amines can be employed. rsc.org

Table 1: Illustrative LC-MS/MS Fragmentation Data for this compound in Negative Ion Mode This table presents hypothetical data based on the known chemical structure and common fragmentation pathways for similar compounds.

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

| 181.03 | 137.04 | 44.00 (CO₂) | [C₆H₅N₂O₂]⁻ |

| 181.03 | 135.02 | 46.01 (NO₂) | [C₇H₅NO₂]⁻ |

| 181.03 | 121.03 | 60.00 (HNNO) | [C₇H₅O₂]⁻ |

| 137.04 | 91.04 | 46.00 (NO₂) | [C₆H₅N]⁻ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the separation and identification of chemical compounds. However, its application is generally limited to analytes that are volatile and thermally stable. nih.gov Compounds containing polar functional groups, such as the carboxylic acid and the N-H in the nitroamino group of this compound, are non-volatile and can degrade at the high temperatures of the GC injector.

To overcome this limitation, chemical derivatization is necessary. nih.gov This process involves reacting the polar functional groups with a reagent to replace the active protons with nonpolar, thermally stable groups. A common approach for compounds with -COOH and -NH groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This reaction would convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester and the nitroamino group to its TMS-derivatized form, significantly increasing the molecule's volatility.

Once derivatized, the compound can be analyzed by GC-MS. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which typically uses electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. The analysis of these fragments allows for the confirmation of the original structure. For instance, the mass spectrum of a derivatized nitroaromatic compound would likely show a molecular ion peak (or a related ion like [M-15]⁺ from the loss of a methyl group from a TMS group) and characteristic fragments corresponding to the loss of the derivatized functional groups and cleavage of the aromatic ring. nih.gov

Table 2: Hypothetical GC-MS Data for Bis-TMS Derivatized this compound This table presents hypothetical data for a derivatized form of the analyte, as direct GC-MS analysis is not feasible. TMS = Trimethylsilyl.

| Analyte | Derivatization Reagent | Expected Molecular Ion (m/z) of Derivative | Key Hypothetical Fragment Ions (m/z) |

| This compound | BSTFA | 326 | 311 ([M-CH₃]⁺), 253 ([M-Si(CH₃)₃]⁺), 193, 73 ([Si(CH₃)₃]⁺) |

On-line Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

On-line liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a hyphenated technique that directly couples HPLC separation with NMR detection. mdpi.comiosrphr.org It is one of the most powerful tools for the unambiguous structural elucidation of unknown compounds within complex mixtures, as it provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons. mdpi.comresearchgate.net

In an LC-NMR experiment, the sample mixture is first separated by an HPLC system. The eluent from the column flows directly into a specialized flow-cell within the NMR spectrometer's probe. As a chromatographic peak corresponding to a compound of interest, such as this compound, passes through the flow-cell, NMR spectra can be acquired.

Several modes of operation exist. In "on-flow" mode, spectra are continuously acquired as the peak elutes, providing a time-resolved series of spectra. nih.gov For enhanced sensitivity, "stop-flow" mode is often employed. nih.gov In this mode, the chromatographic flow is halted when the peak maximum is inside the NMR flow-cell, allowing for longer acquisition times and the performance of more complex and less sensitive experiments, such as 2D NMR (e.g., COSY, HSQC, HMBC) or ¹³C NMR spectra, which are essential for complete structural assignment. nih.gov

A key challenge in LC-NMR is the suppression of the strong signals from the HPLC mobile phase solvents, especially if they are not deuterated. Modern NMR instruments utilize sophisticated solvent suppression pulse sequences to overcome this issue. For this compound, ¹H NMR would provide information on the number, environment, and coupling of the aromatic protons. The expected spectrum would show distinct signals for the protons on the substituted benzene ring, with chemical shifts and splitting patterns dictated by the positions of the carboxylic acid and nitroamino groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shifts (δ) in ppm relative to a standard. The exact values would depend on the solvent and experimental conditions.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to -COOH) | ~8.2 - 8.4 | Doublet or Singlet |

| Aromatic H (ortho to -NHNO₂) | ~7.8 - 8.0 | Doublet |

| Aromatic H (para to -COOH) | ~7.5 - 7.7 | Triplet |

| Aromatic H (meta to both) | ~8.5 - 8.7 | Singlet or Triplet |

| -COOH | >10 | Broad Singlet |

| -NH- | Variable | Broad Singlet |

Computational and Theoretical Investigations of 3 Nitroamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and the corresponding energy of the system. This information allows for the prediction of a stable molecular geometry and a wealth of electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. als-journal.com This method is used to investigate the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. For 3-(Nitroamino)benzoic acid, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. scispace.com This process finds the lowest energy arrangement of the atoms, providing detailed information on bond lengths, bond angles, and dihedral angles.

A key area of investigation for this compound would be the study of its tautomerism. The nitroamino group (-NH-NO₂) can potentially undergo a hydrogen transfer to form the nitroimino tautomer (=N-N(O)OH). rsc.org This process creates a more extensive conjugated system and can lead to the formation of intramolecular hydrogen bonds, which significantly impacts the molecule's stability and planarity. rsc.org DFT calculations are ideal for determining the relative energies of these two tautomers to predict which form is more stable.

Furthermore, DFT is used to calculate various electronic properties that govern the molecule's behavior. nih.gov The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between these orbitals provides insight into the chemical reactivity and kinetic stability of the molecule. Other analyses, such as creating a Molecular Electrostatic Potential (MEP) map, can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular interactions, such as charge transfer and hyperconjugation. nih.gov

Table 1: Parameters Obtainable from DFT Calculations for this compound

| Parameter Category | Specific Parameters | Significance |

|---|---|---|

| Geometric Parameters | Bond Lengths, Bond Angles, Dihedral Angles | Defines the 3D structure of the molecule. |

| Energetic Properties | Total Energy, Relative Tautomer Energies | Determines the most stable conformation and tautomeric form. |

| Electronic Properties | HOMO-LUMO Energies and Gap | Relates to chemical reactivity, stability, and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. | |

| NBO Charges, Intramolecular Interactions | Describes charge distribution and stabilizing interactions within the molecule. |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data or empirical parameterization. cityu.edu.hk While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can offer higher accuracy for certain properties, especially energetic ones.

For this compound, high-level ab initio calculations, such as Coupled Cluster with single, double, and triple excitations (CCSD(T)), could provide benchmark-quality energies. These calculations would be invaluable for accurately determining the energy difference between the nitroamino and nitroimino tautomers, confirming the predictions from DFT. rsc.org They are also the gold standard for calculating thermochemical properties like heats of formation and bond dissociation energies, which are critical for assessing the molecule's stability and potential as an energetic material. cityu.edu.hk

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of a synthesized compound. Once the molecular geometry of this compound is optimized, its vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated.

Vibrational frequency calculations are a standard output of geometry optimizations. nih.gov They not only predict the positions of absorption bands in an IR spectrum but also confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). als-journal.com The calculated vibrational modes can be assigned to specific molecular motions (e.g., C=O stretch, N-H bend, NO₂ stretch), providing a detailed understanding of the molecule's dynamics. researchgate.net

The prediction of NMR spectra is typically accomplished using the Gauge-Including Atomic Orbital (GIAO) method. als-journal.comresearchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). These values are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Calculated Parameters | Application |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) and Intensities | Prediction of IR spectrum; assignment of functional group vibrations (e.g., -COOH, -NH-NO₂). |

| NMR | Isotropic Shielding Tensors and Chemical Shifts (ppm) | Prediction of ¹H, ¹³C, and ¹⁵N NMR spectra; aid in structural elucidation. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rsc.org This technique provides a detailed view of conformational flexibility and intermolecular interactions. researchgate.net

An MD simulation of this compound would reveal its conformational landscape. nih.gov This involves exploring the rotation around single bonds, such as the bond connecting the benzoic ring to the carboxylic acid group and the nitroamino group. This analysis helps to understand the molecule's flexibility and the most populated conformations in different environments (e.g., in the gas phase or in solution).

Furthermore, MD simulations are exceptionally well-suited for studying intermolecular interactions. unimi.it For this compound, simulations in a condensed phase or in a solvent would show how molecules interact with each other. A key focus would be the strong hydrogen bonding capabilities of both the carboxylic acid group and the nitroamino group. rsc.org These simulations can predict aggregation behavior, solvation structures, and properties like viscosity and diffusion coefficients. rsc.org

Mechanistic Studies Using Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET)

Understanding how a molecule reacts is a central goal of chemistry. Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity. nih.govluisrdomingo.com MEDT posits that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comencyclopedia.pub

Within the MEDT framework, the reactivity of this compound could be analyzed using conceptual DFT reactivity indices. These indices, such as electrophilicity and nucleophilicity, are calculated from ground-state electronic properties and can predict how the molecule will behave in various reactions. The theory also involves a detailed analysis of the changes in electron density along a reaction coordinate to understand the mechanism.

Bonding Evolution Theory (BET) is a powerful tool used in conjunction with MEDT. luisrdomingo.com BET provides a detailed description of the sequence of bond formation and cleavage during a chemical reaction by analyzing the topological changes of the Electron Localization Function (ELF). luisrdomingo.com For a reaction involving this compound, a BET analysis would reveal the precise point along the reaction pathway where new bonds start to form, providing a deep, quantitative understanding of the reaction mechanism.

Structure-Property Relationships and Predictive Modeling of Reactivity

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. By combining the data from quantum chemical calculations and MD simulations, a comprehensive structure-property profile for this compound can be developed.

For instance, the calculated electronic properties (HOMO-LUMO gap, MEP) can be correlated with the molecule's reactivity. researchgate.net A small HOMO-LUMO gap might suggest higher reactivity. The MEP can pinpoint the most likely sites for chemical modification. These computed parameters, often called molecular descriptors, can be used to build predictive models. researchgate.net By calculating descriptors for a series of related molecules and correlating them with experimentally observed properties (such as reaction rates or biological activity), a Quantitative Structure-Activity Relationship (QSAR) model can be developed. Such a model could then be used to predict the properties of new, unsynthesized derivatives of this compound, guiding future research efforts. Given the presence of the energetic nitroamino group, these models could also be used to predict properties related to its energy content and sensitivity. rsc.org

Reactivity and Reaction Mechanisms of 3 Nitroamino Benzoic Acid

Chemical Transformations Involving the Carboxylic Acid Group

The carboxylic acid group in 3-(nitroamino)benzoic acid is a key site for a variety of chemical transformations, allowing for the synthesis of a range of derivatives. Common reactions include esterification and amide formation, which proceed through mechanisms typical for carboxylic acids.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed. For instance, the esterification of nitrobenzoic acids with glycerol (B35011) can be achieved by heating the mixture with an acid catalyst and an entraining liquid to remove water via azeotropic distillation.

Amide Formation: The carboxylic acid can also be converted to amides by reaction with amines. Direct reaction of a carboxylic acid and an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride or an ester. For example, treatment of a nitrobenzoic acid with a chlorinating agent can form the corresponding nitrobenzoyl chloride. This acyl chloride can then readily react with an amine to form the amide. Alternatively, activating agents can be used to facilitate the direct condensation of the carboxylic acid and amine.

| Reaction | Reagents | Product | Key Mechanistic Feature |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester | Nucleophilic acyl substitution |

| Amide Formation | Amine, (optional activating agent) | Amide | Nucleophilic acyl substitution |

Reactions and Stability of the Nitroamino Moiety

The nitroamino (-NHNO2) group imparts unique reactivity and stability characteristics to the molecule. A significant reaction of this moiety is the acid-catalyzed rearrangement.

Under acidic conditions, N-nitroanilines can undergo an intramolecular rearrangement to form ortho- and para-nitroanilines. This reaction is sensitive to the acid concentration; in highly concentrated acids, decomposition and the formation of tars and nitrous fumes can occur. The rearrangement is believed to proceed through an intramolecular pathway, as supported by tracer studies.

The stability of the nitroamino group is also a critical factor. N-nitrosamines, which share the N-N bond, are known to undergo photolysis. While not directly studied for this compound, the photolytic cleavage of the N-N bond in related compounds suggests a potential pathway for degradation under UV irradiation. The nitroamino group can also be reduced to the corresponding hydrazine (B178648) or amine under appropriate reducing conditions.

Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the two existing substituents: the carboxylic acid group (-COOH) and the nitroamino group (-NHNO2).

The carboxylic acid group is an electron-withdrawing group and is known to be a meta-director in electrophilic aromatic substitution reactions. It deactivates the aromatic ring towards electrophilic attack, making the reaction more difficult compared to benzene. The deactivation is most pronounced at the ortho and para positions due to resonance effects, which place a partial positive charge at these positions.

Considering the directing effects of both groups:

The -COOH group at C1 directs incoming electrophiles to the C5 position (meta).

The -NHNO2 group at C3 will have a complex influence. The amino portion would direct to C2, C4, and C6 (ortho and para). The nitro portion would reinforce the meta-directing nature of the carboxylic acid towards C5.

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Electron-withdrawing, Deactivating | Meta (C3, C5) |

| -NHNO2 | C3 | Complex (NH: donating, NO2: withdrawing) | Ortho/Para to NH (C2, C4, C6), Meta to NO2 |

Acid-Base Equilibria and Proton Transfer Processes

The acid-base properties of this compound are determined by the presence of the acidic carboxylic acid group and the basic amino nitrogen.

The carboxylic acid group is acidic and can donate a proton to form a carboxylate anion. The dissociation constant (Ka) of 3-nitrobenzoic acid is 3.48 x 10^-4 at 25 °C, which is more acidic than benzoic acid itself. This increased acidity is due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge of the carboxylate anion. The nitroamino group is also expected to be electron-withdrawing, suggesting that this compound would have a similar or slightly higher acidity compared to 3-nitrobenzoic acid.

The nitrogen atom of the nitroamino group has a lone pair of electrons and can act as a base, accepting a proton. The protonation of nitrosamines has been studied, and it is proposed that protonation can occur on either the nitrogen or the oxygen atom of the nitroso group. By analogy, the nitroamino group could be protonated on the amino nitrogen or one of the oxygen atoms of the nitro group. The O-protonated form is generally considered to be more stable.

Mechanistic Pathways of Synthetic and Degradative Reactions

Synthetic Pathways: The synthesis of this compound can be envisioned through several routes. A primary method would involve the nitration of 3-aminobenzoic acid. The amino group would first need to be protected, for example, by acetylation to form 3-acetamidobenzoic acid. Nitration of this protected intermediate would likely yield a mixture of isomers, which would then require separation and deprotection to give the desired product. Another potential route could involve the direct amination of a suitable di-substituted benzene derivative.

Degradative Pathways: The degradation of this compound can occur through several mechanisms, depending on the conditions. Under harsh conditions such as high temperatures, decarboxylation of the carboxylic acid group can occur. For example, 3-nitrobenzoic acid undergoes decarboxylation to form nitrobenzene (B124822) at temperatures above 238 °C. Similar thermal degradation could be expected for this compound.

In aqueous environments, degradation may be initiated by hydrolysis or photolysis. As mentioned earlier, the nitroamino group may be susceptible to photolytic cleavage. Additionally, microbial degradation pathways may exist. For instance, some bacteria are capable of degrading 3-aminobenzoic acid. While not directly applicable, this suggests that biological systems may have the potential to metabolize this compound, likely initiating the process by transformations of the functional groups. Under certain plasma degradation conditions, benzoic acid and its derivatives can react with reactive oxygen and nitrogen species, leading to their decomposition.

Advanced Applications and Industrial Relevance of 3 Nitroamino Benzoic Acid and Its Derivatives

Role as Chemical Intermediates in Organic Synthesis

The reactivity of the functional groups in 3-(nitroamino)benzoic acid allows it to be a key starting material or intermediate in the creation of more complex chemical structures. Its aromatic core can undergo further substitution, while the carboxylic acid and nitroamino groups provide sites for a wide array of chemical transformations.

Aromatic compounds containing amino and nitro groups are foundational to the dye and pigment industry. nih.gov While 3-aminobenzoic acid is a known intermediate for dyes, the structural motif of this compound also serves as a valuable precursor. nih.gov The synthesis of azo dyes, the largest class of dyes used industrially, often involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. researchgate.net

The nitroamino group can be chemically modified, for instance, through reduction to a primary amine, to generate the necessary functional group for such syntheses. Polynitrobenzenes, a class to which derivatives of this compound belong, are recognized as important intermediates in the production of amino or azo functional compounds that are widely applied as dyes. nih.gov The presence of both electron-withdrawing (nitroamino) and potentially electron-donating (after transformation) groups on the benzoic acid framework allows for the fine-tuning of the chromophoric properties of the final dye molecule, influencing its color, intensity, and fastness.

The distinct functional groups of this compound and its isomers make them ideal building blocks for constructing intricate molecular frameworks. For example, related aminobenzoic acids are used in the synthesis of complex structures like 3-[(6-arylamino)pyridazinylamino]benzoic acids, which have been evaluated for their biological activity. cu.edu.eg Similarly, the synthesis of 1-(arylamino)-3-oxo-1,3-dihydroisobenzofuran-1-carboxamides has been achieved from diaminoisocoumarin moieties, showcasing the versatility of amino-functionalized benzoic acid structures in creating polycyclic systems. mdpi.com The strategic placement of reactive sites on the this compound backbone enables chemists to build larger, multi-component molecules with tailored properties for applications in medicinal chemistry, materials science, and beyond.

Contributions to Materials Science

In the realm of materials science, derivatives of this compound are explored for their unique energetic properties and their ability to self-assemble into ordered structures, which is crucial for the design of new functional materials.

Derivatives of this compound are part of a broader class of energetic materials known as polynitrobenzenes. nih.gov The development of novel high-energy-density materials (HEDMs) with a balance of high performance and low sensitivity is a significant goal in this field. researchgate.netresearchgate.net Theoretical calculations, such as those using the Kamlet-Jacobs (K-J) equation and density functional theory (DFT), are crucial for predicting the detonation performance and thermal stability of new energetic compounds before attempting their synthesis. nih.govnih.gov

Key parameters for evaluating energetic materials include detonation velocity (D), detonation pressure (P), and thermal stability, often indicated by the decomposition temperature or the bond dissociation energy (BDE) of the molecule's trigger bond. nih.govresearchgate.net For nitroaromatic compounds, the C–NO2 bond is often the trigger linkage for decomposition, whereas for nitramines, the N–NO2 bond is key. d-nb.info Introducing nitro groups generally enhances detonation properties by improving the oxygen balance and density of the compound. researchgate.net

Theoretical studies on various nitro-substituted aromatic and heterocyclic compounds provide insight into the potential performance of materials related to this compound.

Table 1: Theoretically Predicted Performance of Various Energetic Compounds Note: These values are based on theoretical calculations and serve as predictions.

| Compound | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Thermal Stability (Decomposition Temp. °C) |

| 1,3,5-Trinitro-2,4,6-trinitroaminobenzene (TNTNB) | 9510 | Not Specified | 65 |

| TNTNB Hydrazinium Salt | 9235 | Not Specified | 180 |

| 2,4,5-Trinitro-1H-imidazole | 8980 | 36.70 | Not Specified |

| Salt 9 (a pyrazole (B372694) derivative) | 8743 | 32.55 | 169–303 (range for salts) |

| Salt 11 (a pyrazole derivative) | 8751 | 28.85 | 169–303 (range for salts) |

Data sourced from multiple theoretical studies. nih.govresearchgate.netnih.gov

These theoretical predictions guide researchers in identifying promising candidates for HEDMs that balance high energy output with sufficient stability for practical application. researcher.life

The functional groups on this compound and its derivatives are capable of forming strong and directional intermolecular interactions, such as hydrogen bonds. These interactions are fundamental to supramolecular chemistry and crystal engineering, which involve designing and controlling how molecules assemble in the solid state. rsc.org

In the crystal structure of a related compound, an adduct of 3-aminobenzoic acid and 4-nitrobenzoic acid, molecules are linked into ribbon-like structures through a network of O—H⋯O, N—H⋯O, and N—H⋯N hydrogen bonds. nih.gov The carboxylic acid group is a particularly effective hydrogen-bond donor and acceptor, often leading to the formation of predictable supramolecular synthons, such as the common carboxylic acid dimer. The amino and nitro groups also participate readily in hydrogen bonding, further directing the crystal packing. By understanding and manipulating these non-covalent interactions, it is possible to engineer crystalline materials with specific physical properties, such as stability, solubility, and mechanical strength. rsc.org

Development of Analytical Standards and Reference Materials

In analytical chemistry, certified reference materials (CRMs) are essential for ensuring the accuracy and comparability of measurements. While specific documentation for this compound as a primary analytical standard is not widely available, its parent and related compounds, such as benzoic acid and 3-aminobenzoic acid, are established as pharmaceutical secondary standards and CRMs. cpachem.com

Benzoic acid is used as a certified reference material for the standardization of volumetric solutions. cpachem.com 3-Aminobenzoic acid is available as a pharmaceutical secondary standard, which is a traceable standard used for quality control and analytical method validation. Given that this compound is a derivative of these fundamental structures, it could potentially be developed into a reference material for specific analytical applications, such as in high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) methods designed to detect and quantify related nitroaromatic compounds. nih.gov

Future Research Directions and Emerging Trends

Novel and Sustainable Synthetic Methodologies for Nitroamino Compounds

The chemical industry's shift towards green and sustainable practices is a primary driver for innovation in synthetic methodologies. frontiersin.org For nitroamino compounds, this involves developing processes that are safer, more efficient, and have a reduced environmental footprint compared to traditional methods, which can involve harsh reaction conditions. acs.org

Future research is increasingly focused on several key areas:

Biocatalysis : The use of enzymes as catalysts offers a green alternative to conventional chemical synthesis. researchgate.net Nitroreductases (NRs), which are NAD(P)H-dependent flavoenzymes, have demonstrated the ability to convert nitroaromatic compounds into their corresponding arylamines. researchgate.netrug.nl While this is a reduction process, the exploration of enzymatic machinery for direct nitration reactions is an emerging field that promises high selectivity under mild conditions. acs.org Researchers are exploring novel nitroreductases and engineering existing ones to expand their substrate scope and efficiency for producing valuable pharmaceutical compounds. rug.nl Cofactor-free systems, for instance using a hydrogenase enzyme on a carbon support, are being developed to make biocatalytic hydrogenation more economically viable and scalable. chemrxiv.orgresearchgate.net

Flow Chemistry : Continuous flow synthesis presents a safer and more efficient alternative to batch processing for hazardous reactions like nitration. ewadirect.comeuropa.eu The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing highly exothermic processes and unstable intermediates. europa.euyoutube.com This technology has been successfully applied to the synthesis of various nitroaromatic compounds, including energetic materials and pharmaceutical intermediates, achieving higher yields and purity in shorter reaction times. ewadirect.comnih.govnih.gov The on-demand, in-situ generation of nitrating agents, such as acetyl nitrate (B79036), within a flow system further enhances safety by avoiding the accumulation of explosive reagents. nih.gov

Metal-Free Catalysis : To reduce reliance on expensive and often toxic heavy metal catalysts, research is moving towards metal-free reaction systems. One such approach involves the use of trichlorosilane (B8805176) and a tertiary amine for the reduction of nitro compounds, a method that has been successfully adapted to continuous-flow conditions. nih.gov

These sustainable methodologies are not only aimed at reducing environmental impact but also at improving the safety and economic feasibility of producing nitroamino compounds.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Prediction

Key applications of AI and ML in this field include:

Property Prediction : Machine learning algorithms can be trained on existing datasets of nitroaromatic compounds to build predictive models for a wide range of properties. nih.gov These include physicochemical characteristics like crystalline density, as well as toxicological profiles such as mutagenicity and carcinogenicity. nih.govnih.govresearchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with chemical or biological activity, are a cornerstone of this approach. nih.govnih.gov

Inverse Design : Beyond predicting the properties of known structures, AI can be used for inverse design, where a desired set of properties is specified, and the algorithm generates novel molecular structures that are likely to exhibit them. arxiv.org This accelerates the identification of new energetic materials or pharmaceuticals with improved performance and safety profiles. rsc.orgarxiv.org

Synthesis Planning : AI tools are being developed to predict viable synthetic pathways for target molecules. rsc.org By analyzing vast databases of chemical reactions, these systems can suggest novel and efficient routes for synthesizing compounds like 3-(Nitroamino)benzoic acid.

The integration of AI and ML represents a paradigm shift from intuition-based research to a more predictive and efficient model of materials discovery. nih.gov

Table 1: Applications of Machine Learning in the Study of Nitroaromatic Compounds

| Application Area | Predicted Property | ML Method/Algorithm Examples | Source(s) |

|---|---|---|---|

| Material Properties | Crystalline Density | Machine Learning (General) | nih.gov |

| Toxicity/Hazard Assessment | Mutagenicity | QSAR, Genetic Algorithm, Multiple Linear Regression, various classification methods | nih.gov |

| Toxicity/Hazard Assessment | Carcinogenicity | Decision Tree Models | researchgate.net |

| Toxicity/Hazard Assessment | In vivo Toxicity (LD50) | Support Vector Regression (SVR), Ensemble Models | nih.gov |

| Catalysis | Catalytic Reduction Performance | Linear Regression, Support Vector Machines (SVM), Random Forest (RF), XGBoost | researchgate.net |

Advanced In Situ Spectroscopic and Imaging Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms, kinetics, and the behavior of transient intermediates is critical for optimizing the synthesis of nitroamino compounds. Advanced in situ spectroscopic techniques provide a real-time window into chemical reactions as they occur, eliminating the need for sample extraction which can alter the species being studied. spectroscopyonline.comyoutube.com

Emerging trends in reaction monitoring include:

Raman Spectroscopy : This technique is highly effective for monitoring reactions involving nitro groups due to their distinct and strong Raman scattering signal. acs.org Researchers have used fiber-optic Raman probes to track the catalytic reduction of nitroarenes in real-time by observing the disappearance of the nitro stretching frequency around 1350 cm⁻¹. acs.org Surface-enhanced Raman spectroscopy (SERS) offers even greater sensitivity, enabling the detection of analytes at very low concentrations and the monitoring of transformations like peptide nitration. nih.gov

Infrared (IR) Spectroscopy : In situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another powerful tool for mechanistic studies. It has been used to identify reaction intermediates adsorbed on catalyst surfaces during the electrocatalytic reduction of nitrate, providing insights into the reaction pathway. researchgate.netresearchgate.net

Integrated Approaches : Combining multiple in situ techniques, often coupled with computational modeling like Density Functional Theory (DFT), provides a more complete picture of a reaction. nih.govresearchgate.net This synergy allows for the confident assignment of spectral features to specific molecular structures and intermediates, validating proposed reaction mechanisms.

The implementation of these Process Analytical Technologies (PAT) is crucial for developing robust, scalable, and safe manufacturing processes for compounds like this compound. nih.govspectroscopyonline.com

Comprehensive Investigations into Solid-State Forms and Polymorphism

The solid-state structure of a chemical compound dictates many of its critical physicochemical properties, including solubility, stability, and mechanical behavior. rsc.org For a molecule like this compound, which has functional groups capable of forming strong intermolecular interactions, a thorough investigation into its solid-state forms is essential.

Future research in this area will focus on:

Polymorphism : Many organic molecules, including derivatives of benzoic acid, can crystallize into multiple different crystal structures, a phenomenon known as polymorphism. rsc.orgmanchester.ac.uk These polymorphs can have significantly different properties. For instance, studies on p-nitrobenzoic acid, a structural analogue, have shown that its two polymorphic forms exhibit variations of 60% or more in stiffness and hardness. rsc.orgmanchester.ac.uk Understanding and controlling which polymorph is formed during crystallization is crucial for ensuring consistent material performance. rsc.org

Co-crystallization : This technique involves combining two or more different molecules in a single crystal lattice to create a new solid form with tailored properties. rsc.orgnih.gov Co-crystals of nitroaromatic compounds have been developed to enhance solubility, improve thermal stability, or reduce the impact sensitivity of energetic materials. nih.govresearchgate.netacs.org Caffeine, for example, has been used as a co-former with nitrobenzoic acids to create a variety of crystal structures with different mechanical properties. rsc.org

Computational Prediction : Advances in computational chemistry allow for the prediction of possible crystal structures and their relative stabilities. This in silico screening can guide experimental efforts to discover new polymorphs and co-crystals, saving significant time and resources.

A comprehensive understanding of the solid-state chemistry of this compound is vital for its development in any application where solid-form properties are critical.

Table 2: Comparison of Mechanical Properties of p-Nitrobenzoic Acid (pNBA) Polymorphs

| Polymorph | Crystal System | Hardness (GPa) (Approx. Value) | Elastic Modulus (GPa) (Approx. Value) | Source(s) |

|---|---|---|---|---|

| Form I | Monoclinic | 0.45 | 10 | rsc.orgmanchester.ac.uk |

| Form II | Monoclinic | 0.75 | 16 | rsc.orgmanchester.ac.uk |

Development of Targeted Chemical Modifications for Specific Material Properties

Understanding the relationship between molecular structure and macroscopic properties is the foundation of rational material design. For this compound, targeted chemical modifications can be used to fine-tune its characteristics for specific applications, whether as an energetic material, a pharmaceutical intermediate, or a functional organic building block.

Key research directions include:

Structure-Property Relationship (SPR) Studies : Systematic investigations into how changes in the molecular structure affect material properties are crucial. This involves synthesizing a series of derivatives and correlating their structural features (e.g., the position and nature of substituent groups) with their performance. mdpi.com For example, studies on other nitroaromatic compounds have shown that the number and position of nitro and amino groups directly influence properties like heat of explosion, stability, and biological activity. researchgate.netnih.govnih.gov Computational chemistry plays a significant role in these studies, calculating electronic properties like HOMO-LUMO energies to help explain observed trends in reactivity and stability. mdpi.comnih.gov

Functionalization for Enhanced Performance : The core structure of this compound can be modified to introduce new functionalities. For instance, the carboxylic acid group provides a convenient handle for forming amides, esters, or salts, allowing the molecule to be incorporated into larger structures like polymers or metal-organic frameworks. The nitroamino group's properties can also be modulated through substitution on the aromatic ring. This tailored functionalization can be used to enhance thermal stability, modify energetic output, or introduce specific binding capabilities.

By combining synthetic chemistry with computational modeling, researchers can establish clear design principles to guide the development of new materials based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.